

# Cross-Resistance Patterns Between Fenarimol and Triadimenol in Fungi: A Comparative Guide

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## Compound of Interest

Compound Name: Fenarimol

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This guide provides an objective comparison of the cross-resistance patterns observed between two prominent demethylation inhibitor (DMI) fungicides, **Fenarimol** and Triadimenol, in pathogenic fungi. The information presented is supported by experimental data to aid in the understanding of resistance mechanisms and to inform the development of effective disease management strategies.

## Executive Summary

**Fenarimol** and Triadimenol are both sterol biosynthesis inhibitors (SBIs) that target the C14-demethylase enzyme (CYP51) in the ergosterol biosynthesis pathway of fungi. Due to their shared mode of action, there is a potential for cross-resistance, where resistance developed to one fungicide confers resistance to the other. Experimental evidence, particularly in the grapevine powdery mildew fungus *Uncinula necator*, indicates a moderate positive correlation in cross-resistance between Triadimenol and **Fenarimol**. This suggests that fungal populations with reduced sensitivity to one of these fungicides are more likely to exhibit reduced sensitivity to the other. The primary mechanism underlying this cross-resistance is associated with mutations in the target CYP51 gene.

## Quantitative Data on Cross-Resistance

Studies on *Uncinula necator* have provided quantitative data on the cross-resistance between **Fenarimol** and Triadimenol. The 50% effective concentration (EC50) values, which represent

the concentration of a fungicide that inhibits 50% of fungal growth, have been determined for various isolates.

Table 1: EC50 Values for **Fenarimol** and Triadimenol in *Uncinula necator* Isolates

Fungal Population	Fungicide	Median EC50 (mg/L)
Unexposed	Triadimenol	0.06
Selected (Exposed to DMIs)	Triadimenol	1.9
Unexposed	Fenarimol	0.03
Selected (Exposed to DMIs)	Fenarimol	0.07

Data sourced from studies on *Uncinula necator* populations with and without prior exposure to DMI fungicides.[1]

A statistical analysis of the EC50 values for individual isolates of *U. necator* revealed a moderate positive correlation between the responses to Triadimenol and **Fenarimol**, with a correlation coefficient (r) of 0.43.[2] This correlation indicates a significant level of cross-resistance.

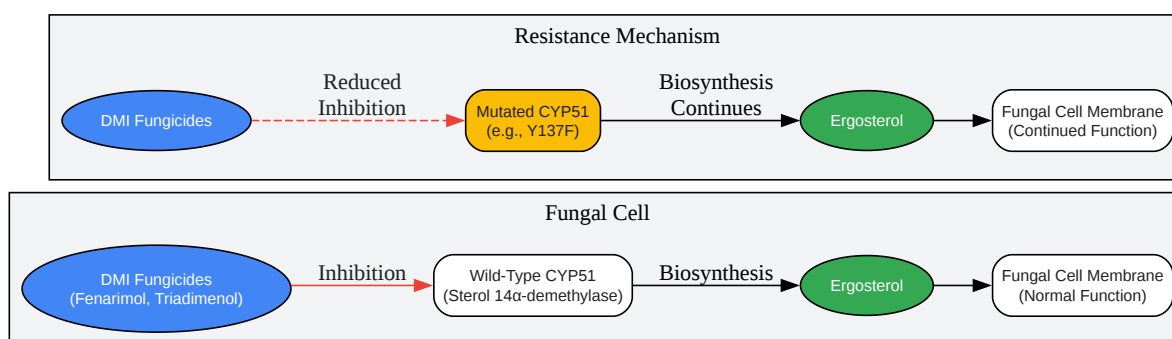
Table 2: Cross-Resistance Profile in DMI-Selected *Uncinula necator* Isolates

Fungicide Resistance Profile	Number of Isolates	Percentage of Triadimenol-Resistant Isolates
Resistant to Triadimenol only	10	50%
Resistant to Fenarimol only	1	-
Resistant to both Triadimenol and Fenarimol	10	50%
Sensitive to both	2	-
Total Triadimenol-Resistant Isolates	20	100%

Based on a study of 23 isolates from a DMI-selected population. Isolates were classified as having reduced sensitivity if  $EC_{50} > 0.42$  mg/L for Triadimenol and  $> 0.12$  mg/L for **Fenarimol**. [2]

## Molecular Mechanisms of Cross-Resistance

The primary mechanism of resistance to DMI fungicides involves alterations in the target enzyme, sterol 14 $\alpha$ -demethylase, which is encoded by the CYP51 gene.



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Caption: Mechanism of DMI fungicide action and resistance.

A key mutation identified in fungal populations resistant to Triadimenol is a substitution of tyrosine (Y) with phenylalanine (F) at position 137 of the CYP51 protein (Y137F).[3] This alteration is believed to reduce the binding affinity of DMI fungicides to the enzyme, thereby diminishing their inhibitory effect. While the Y137F mutation is strongly linked to Triadimenol resistance, the structural similarities between **Fenarimol** and Triadimenol suggest that this mutation likely contributes to cross-resistance by also impeding the binding of **Fenarimol**. [4]

Other resistance mechanisms, such as the overexpression of the CYP51 gene or increased activity of efflux pumps that actively transport fungicides out of the fungal cell, can also

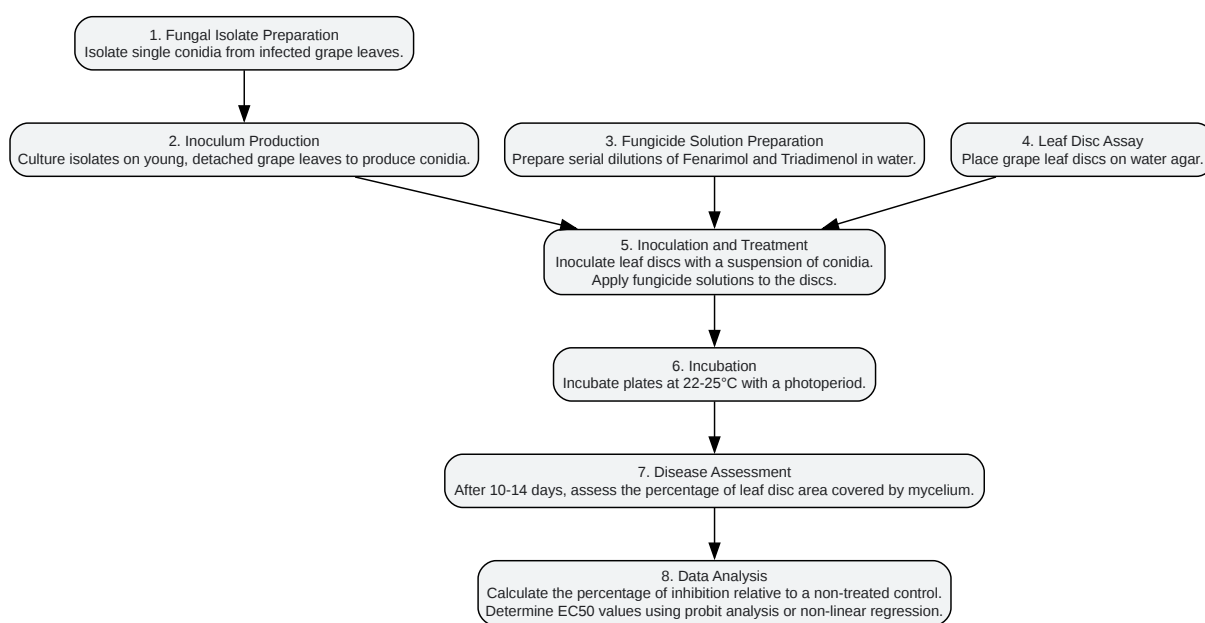
contribute to reduced sensitivity to DMI fungicides. These mechanisms are often not specific to a single DMI and can result in broad cross-resistance across the chemical class.

## Experimental Protocols

The determination of fungicide sensitivity and cross-resistance patterns typically involves in vitro bioassays to calculate EC50 values.

### Protocol for EC50 Determination in *Uncinula necator*

This protocol is adapted from methodologies used in the study of DMI resistance in grapevine powdery mildew.[5]



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Caption: Experimental workflow for EC50 determination.

Materials:

- Healthy, young grapevine leaves
- Distilled water
- Water agar
- Technical grade **Fenarimol** and Triadimenol
- Petri dishes
- Microscope
- Incubator with controlled temperature and light

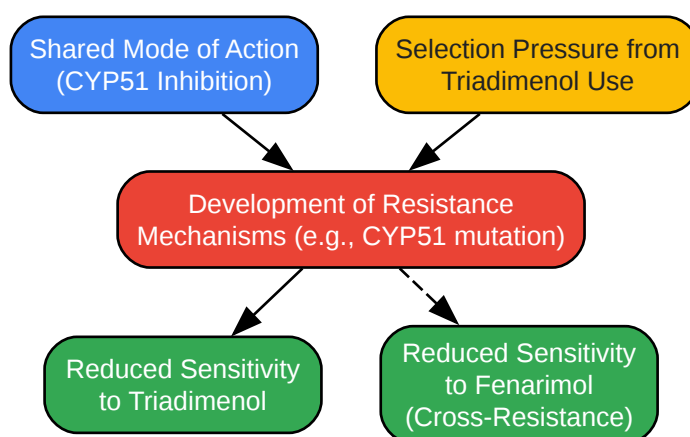
Procedure:

- Fungal Isolation: Single-spore isolates of the fungus are obtained from infected plant tissue.
- Inoculum Preparation: Isolates are cultured on a suitable medium (e.g., detached leaves) to produce a sufficient quantity of conidia for the assay.
- Fungicide Dilutions: A series of concentrations for both **Fenarimol** and Triadimenol are prepared. The range of concentrations should span from those expected to cause no inhibition to those causing complete inhibition.
- Assay Setup: Leaf discs from healthy grapevine leaves are placed on water agar in Petri dishes.
- Inoculation and Treatment: The leaf discs are inoculated with a standardized suspension of fungal conidia. The different fungicide concentrations are then applied to the inoculated discs. Control discs are treated with water only.

- Incubation: The plates are incubated under controlled conditions (temperature and light) to allow for fungal growth and disease development.
- Assessment: After a set incubation period, the severity of the fungal infection on each leaf disc is assessed, typically by estimating the percentage of the disc area covered by mycelium.
- Data Analysis: The percentage of growth inhibition for each fungicide concentration is calculated relative to the control. The EC50 value is then determined by regression analysis of the dose-response data.

## Logical Relationship of Cross-Resistance

The relationship between **Fenarimol** and Triadimenol resistance can be visualized as a logical flow.



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Caption: Logical flow of cross-resistance development.

## Conclusion

The available data clearly indicate the existence of cross-resistance between **Fenarimol** and Triadimenol in fungal pathogens, with a moderate correlation observed in species such as *Uncinula necator*. This phenomenon is primarily driven by shared mechanisms of resistance, most notably mutations in the CYP51 gene. For drug development professionals and researchers, these findings underscore the importance of considering the entire chemical class

of a fungicide when developing new active ingredients and formulating resistance management strategies. The use of fungicides with different modes of action in alternation or mixtures is a key strategy to mitigate the development and spread of cross-resistance. Continuous monitoring of fungal populations for shifts in sensitivity to DMI fungicides is also crucial for sustainable disease control.

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